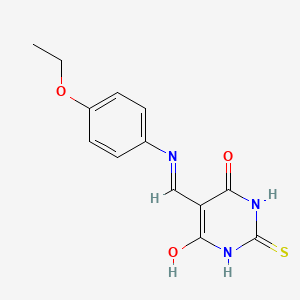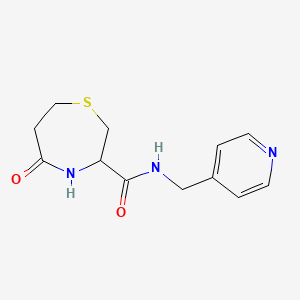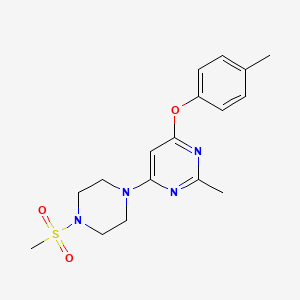![molecular formula C24H21N5O3S B2956229 N-[(2-methoxyphenyl)methyl]-3-(4-methylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine CAS No. 866589-18-6](/img/structure/B2956229.png)
N-[(2-methoxyphenyl)methyl]-3-(4-methylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-methoxyphenyl)methyl]-3-(4-methylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine is a useful research compound. Its molecular formula is C24H21N5O3S and its molecular weight is 459.52. The purity is usually 95%.
BenchChem offers high-quality N-[(2-methoxyphenyl)methyl]-3-(4-methylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[(2-methoxyphenyl)methyl]-3-(4-methylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anti-tubercular Activity
Research has shown that certain quinazoline derivatives exhibit significant anti-tubercular activity against Mycobacterium tuberculosis. Compounds with modifications in the quinazoline structure, such as those with substituted benzo[h]quinazolines and benzo[g]indazoles, have been synthesized and evaluated for their in vitro anti-tubercular efficacy. These compounds, including variations with different substituents, demonstrated promising activity at various minimum inhibitory concentrations (MIC values), highlighting their potential as anti-tubercular agents (Maurya et al., 2013).
Anticancer Activity
The synthesis and pharmacological evaluation of quinazoline derivatives have been extensively studied for their potential as anticancer agents. One notable area of research involves the development of N-methyl-4-(4-methoxyanilino)quinazolines, which have been shown to induce apoptosis in cancer cells. These studies have explored various substitutions on the quinazoline ring to enhance anticancer activity, revealing that certain modifications can lead to compounds with potencies approaching those of established anticancer drugs (Sirisoma et al., 2010).
Anti-angiogenic and Antitumor Activity
Quinazoline derivatives have also been investigated for their anti-angiogenic and antitumor effects. ZD6474, a compound within this class, inhibits the kinase insert domain receptor (KDR) and shows potent activity against vascular endothelial growth factor (VEGF)-stimulated endothelial cell proliferation. Its oral administration has demonstrated significant inhibition of tumor growth and neovascularization in various human tumor xenograft models, providing a basis for its clinical development as a cancer therapy (Wedge et al., 2002).
Antimicrobial Activity
In addition to their antitubercular and anticancer properties, quinazoline derivatives have been synthesized with the aim of discovering new antimicrobial agents. These compounds have been tested against a range of bacterial strains, with some showing significant antibacterial activity. The development of these derivatives involves various chemical modifications to enhance their efficacy and selectivity against microbial targets (Ahmed, Abd-Alla, El-zohry, 2007).
Mechanism of Action
Target of Action
Similar compounds have been shown to have anti-hiv and antibacterial activities . This suggests that the compound may interact with proteins or enzymes involved in these diseases.
Mode of Action
It’s known that similar compounds can undergo nucleophilic substitution reactions . This could suggest that the compound interacts with its targets through a similar mechanism, possibly by binding to a specific site on the target protein or enzyme and inducing a conformational change.
Biochemical Pathways
Given its potential anti-hiv and antibacterial activities , it may be involved in pathways related to these diseases. For instance, it could interfere with the replication cycle of HIV or disrupt essential processes in bacteria.
Result of Action
Based on its potential anti-hiv and antibacterial activities , it could inhibit the growth of bacteria or the replication of HIV, leading to a decrease in the number of these pathogens.
properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-3-(4-methylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O3S/c1-16-11-13-18(14-12-16)33(30,31)24-23-26-22(25-15-17-7-3-6-10-21(17)32-2)19-8-4-5-9-20(19)29(23)28-27-24/h3-14H,15H2,1-2H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAWRIMBWVVAPLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NCC5=CC=CC=C5OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-chloro-2-methylbenzenesulfonamide](/img/structure/B2956146.png)
![(1-Oxo-2,8-dioxaspiro[4.5]decan-3-yl)methanesulfonyl chloride](/img/structure/B2956148.png)
![methyl 2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)propanoate](/img/structure/B2956149.png)


![7-tert-butyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2956159.png)
![(5E)-5-[(2,3-dimethoxyphenyl)methylidene]-3-(4-hydroxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2956161.png)




![4-(1-isopropyl-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one](/img/structure/B2956167.png)

![N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-fluorobenzamide](/img/structure/B2956169.png)